4-Pyrimidinamine, N-(4-ethylphenyl)-5-iodo-

Description

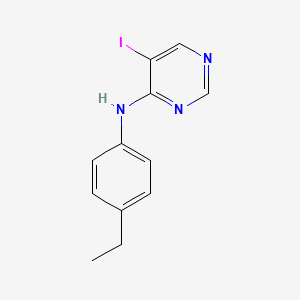

4-Pyrimidinamine, N-(4-ethylphenyl)-5-iodo- is a pyrimidine derivative featuring a 5-iodo substitution on the pyrimidine core and an N-(4-ethylphenyl) group at position 2. The ethyl group on the phenyl ring contributes to increased lipophilicity compared to smaller alkyl substituents, which may improve membrane permeability .

Properties

CAS No. |

500228-16-0 |

|---|---|

Molecular Formula |

C12H12IN3 |

Molecular Weight |

325.15 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-5-iodopyrimidin-4-amine |

InChI |

InChI=1S/C12H12IN3/c1-2-9-3-5-10(6-4-9)16-12-11(13)7-14-8-15-12/h3-8H,2H2,1H3,(H,14,15,16) |

InChI Key |

QNDBWEFZAZSTIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC=NC=C2I |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pyrimidine Core

- Starting from a suitable pyrimidine precursor such as 2-chloro-4-aminopyrimidine derivatives, selective iodination at the 5-position is achieved using iodine sources or iodinating agents under controlled conditions.

- For example, 2-chloro-N-ethyl-5-iodo-4-pyrimidinamine is synthesized by halogenation of 2-chloro-N-ethyl-4-aminopyrimidine, where the iodine is introduced at the 5-position via electrophilic substitution.

- Reaction conditions typically involve mild heating (60–150 °C) and solvents like ethanol or DMF to facilitate substitution.

Amination at the 4-Position with N-(4-ethylphenyl) Group

- The 4-position amine substitution is introduced by nucleophilic aromatic substitution of the 4-chloro group with 4-ethylphenylamine.

- This reaction is generally carried out by stirring the 2-chloro-5-iodopyrimidine intermediate with 4-ethylphenylamine in a polar aprotic solvent such as DMF or DMSO.

- Elevated temperatures (80–120 °C) and sometimes a base (e.g., triethylamine) are used to promote the substitution reaction.

- The reaction time varies from several hours to overnight to ensure complete conversion.

Alternative Synthetic Routes

- Some methods employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to install the N-(4-ethylphenyl) amine on the pyrimidine ring, especially when direct nucleophilic substitution is inefficient.

- This involves coupling 5-iodo-4-aminopyrimidine derivatives with 4-ethylphenylboronic acid or amine under Pd catalysis with ligands and bases.

- Microwave-assisted synthesis has also been reported to accelerate pyrimidine ring functionalization, reducing reaction times significantly.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination at 5-position | Iodine or iodinating agent, solvent (EtOH) | 60–100 | 2–6 hours | 70–85 | Electrophilic substitution |

| Amination at 4-position | 4-Ethylphenylamine, base, DMF/DMSO | 80–120 | 6–24 hours | 60–80 | Nucleophilic aromatic substitution |

| Pd-catalyzed cross-coupling | Pd catalyst, ligand, base, solvent | 80–140 | 1–3 hours | 75–90 | Alternative method, higher efficiency |

| Microwave-assisted synthesis | Microwave reactor, solvent | 140 | 30–60 minutes | 80–90 | Accelerated reaction times |

Purification and Characterization

- The crude product is typically purified by recrystallization from ethanol or by column chromatography using silica gel.

- Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm the molecular structure and purity.

- Melting point determination and chromatographic purity assessments are standard.

Research Findings and Notes

- The presence of the iodine atom at the 5-position significantly affects the compound’s reactivity, enabling further functionalization or biological activity modulation.

- The N-(4-ethylphenyl) substitution enhances lipophilicity, which may improve membrane permeability in biological systems.

- The synthetic methods are adaptable, allowing for variation in substituents on the phenyl ring or pyrimidine core to tailor properties.

- Microwave-assisted and Pd-catalyzed methods offer improved yields and reduced reaction times compared to classical heating methods.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(4-Ethylphenyl)-5-iodopyrimidin-4-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different chemical properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C12H12IN3

- Molecular Weight : 305.14 g/mol

- IUPAC Name : 4-Pyrimidinamine, N-(4-ethylphenyl)-5-iodo-

The compound features a pyrimidine ring substituted with an ethylphenyl group and an iodine atom, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to 4-Pyrimidinamine derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the iodine atom may enhance the compound's ability to interact with biological targets, making it a candidate for further development as an anticancer agent .

Pharmacology

G Protein-Coupled Receptors (GPCRs) : GPCRs are crucial in drug discovery due to their role in numerous physiological processes. Compounds like 4-Pyrimidinamine may act as ligands for specific GPCRs, influencing pathways related to inflammation and immune responses . This interaction could lead to the development of new therapeutic agents targeting diseases such as asthma and diabetes .

Drug Development

Synthesis of Novel Compounds : The synthesis of 4-Pyrimidinamine and its derivatives can serve as a foundation for creating new pharmacological agents. The ability to modify the pyrimidine structure allows for the exploration of various biological activities, including anti-inflammatory and analgesic properties .

Biological Studies

In Vitro Studies : In vitro studies have demonstrated that derivatives of pyrimidinamine can inhibit certain enzymes involved in disease processes, suggesting potential applications in treating conditions like hypertension and metabolic disorders .

Case Study 1: Anticancer Research

A study investigated the effects of a series of pyrimidinamine derivatives on cancer cell proliferation. Results showed that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity against breast cancer cells, indicating that structural modifications could lead to more effective anticancer agents.

Case Study 2: GPCR Modulation

Research involving the modulation of GPCRs by pyrimidinamine derivatives highlighted their potential in altering signaling pathways associated with pain perception. These findings suggest that such compounds could be developed into novel analgesics with fewer side effects compared to traditional opioids.

Table 1: Comparison of Biological Activities of Pyrimidinamine Derivatives

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with variations in halogen substituents, aryl groups, and pyrimidine core modifications. Key comparisons include:

Halogen Substitution at Position 5

- 5-Chloro Analogs: Compounds like 5-chloro-N-(4-substituted phenyl)pyrimidin-4-amine (e.g., from ) exhibit reduced molecular weight (MW ≈ 250–300 g/mol) compared to the 5-iodo derivative (estimated MW ≈ 350–400 g/mol).

- 5-Fluoro Analogs : Fluorine’s strong electron-withdrawing effect improves metabolic stability but may reduce polarizability, impacting hydrophobic interactions in target binding .

Table 1: Halogen Substitution Effects

Aryl Group Modifications

- N-(4-Methylphenyl) vs.

- N-(4-Trifluoromethylphenyl) : Substitutions with trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects and steric hindrance, which may improve target selectivity but complicate synthesis .

Table 2: Aryl Group Comparisons

Structural and Crystallographic Insights

- Hydrogen Bonding : The N—H⋯N interaction in the pyrimidine core (distance ~2.98 Å in ) is critical for molecular stability. Iodine’s larger atomic radius may slightly elongate this bond compared to chloro analogs (2.94 Å), affecting conformational rigidity .

- Crystal Packing: Weak C—H⋯X (X = F, Cl, I) and π–π interactions stabilize the lattice.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Pyrimidinamine, N-(4-ethylphenyl)-5-iodo-?

Methodological Answer:

The synthesis of iodopyrimidine derivatives typically involves nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, introducing iodine at the 5-position of the pyrimidine ring can be achieved via halogen exchange using KI under acidic conditions or via Ullmann-type coupling with CuI catalysts. Substituents like the N-(4-ethylphenyl) group are often introduced through Buchwald-Hartwig amination or direct alkylation of a pre-functionalized pyrimidine intermediate. Key parameters include controlling reaction temperature (e.g., 80–120°C) and using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility .

Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:

Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare X-ray-derived bond lengths and angles (e.g., pyrimidine ring planarity) with DFT-optimized structures.

- Analyze intermolecular interactions (e.g., C–H⋯F or π–π stacking in crystal lattices) that may distort molecular geometry in solid-state vs. solution .

Basic: What techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., N–H⋯N hydrogen bonds with distances ~2.98 Å) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., iodination shifts at C5). ¹H-¹⁵N HMBC confirms amine connectivity.

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s M+2 peak) .

Advanced: How do intermolecular interactions influence the crystallinity and stability of this compound?

Methodological Answer:

Crystallinity is governed by weak non-covalent interactions:

- C–H⋯F bonds : Stabilize inversion dimers (R₂²(16) motifs) with donor-acceptor distances ~3.7 Å .

- π–π stacking : Aryl ring centroids spaced ~3.7 Å enhance lattice cohesion.

- Hydrophobic effects : The 4-ethylphenyl group may promote van der Waals interactions, improving thermal stability. Solvent selection (e.g., ethanol/water mixtures) can optimize crystal growth .

Basic: What assays are suitable for evaluating its biological activity?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., p38 MAPK inhibition monitored via ADP-Glo™) .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ determination) .

Advanced: How can computational modeling predict the reactivity of the iodine substituent?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess electrophilicity at C5.

- Molecular docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to rationalize iodine’s role in binding affinity.

- Hirshfeld surface analysis : Quantify iodine’s contribution to intermolecular contacts in crystal structures .

Basic: What factors control regioselectivity during iodination of the pyrimidine ring?

Methodological Answer:

- Electronic effects : Electron-deficient positions (e.g., C5 in 4-aminopyrimidines) are more susceptible to electrophilic iodination.

- Directing groups : The N-(4-ethylphenyl)amine group activates adjacent positions via resonance.

- Reagent choice : NIS (N-iodosuccinimide) in AcOH selectively targets C5, avoiding overhalogenation .

Advanced: How does solvent polarity impact the stability of this compound during storage?

Methodological Answer:

- Polar solvents (e.g., DMSO) : Stabilize via hydrogen bonding but may accelerate hydrolysis of the iodo group.

- Non-polar solvents (e.g., hexane) : Reduce degradation but risk precipitation.

- Optimal storage : Anhydrous DCM or THF at –20°C under inert atmosphere, with periodic FT-IR monitoring for C–I bond integrity .

Advanced: What strategies validate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Analog synthesis : Systematically vary substituents (e.g., replace iodine with Br/CF₃) and compare bioactivity .

- Pharmacophore mapping : Overlay crystal structures of active/inactive derivatives to identify critical moieties.

- QSAR models : Use Hammett σ constants or steric parameters (e.g., Taft) to correlate electronic effects with activity .

Basic: How can reaction yields be optimized during scale-up synthesis?

Methodological Answer:

- Catalyst screening : Pd(OAc)₂/XPhos for efficient amination (reduces side products).

- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min at 150°C) while maintaining >80% yield.

- Workup optimization : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for purity >95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.